molecular formula C17H24N4OS B2460346 3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-72-5

3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2460346
CAS RN: 896707-72-5
M. Wt: 332.47
InChI Key: LFDSZBZPFOTAFO-UHFFFAOYSA-N
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Description

The compound “3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C17H24N4OS . It is a derivative of pyrido[2,3-d]pyrimidin-4-one .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-4-one derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-4-one core . The structure of a similar compound was established by X-ray diffraction .

Scientific Research Applications

Antibacterial and Antifungal Activity

EU-0094010 has demonstrated promising antimicrobial properties. In vitro studies revealed its effectiveness against both bacterial strains (such as Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungal strains (including Aspergillus niger and Candida metapsilosis) . Researchers are exploring its potential as a novel antimicrobial agent.

Ultrasound- and Microwave-Assisted Synthesis

The compound can be efficiently synthesized using ultrasound and microwave irradiation. Specifically, it is prepared via the Claisen-Schmidt condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde and 2-(pyrrolidin-1-yl)quinoline-3-carbaldehyde with aryl methyl ketones. The resulting products have been confirmed by various spectroscopic techniques .

Medicinal Chemistry and Drug Design

EU-0094010’s unique structure makes it an interesting candidate for medicinal chemistry. Researchers are investigating its potential as a scaffold for designing new drugs. By modifying specific functional groups, scientists aim to enhance its pharmacological properties and develop targeted therapies .

Biological Activity Modulation

The compound’s pyrido[2,3-d]pyrimidine core provides opportunities for modulating biological activity. Researchers explore its interactions with cellular receptors, enzymes, and other biomolecules. Understanding these interactions can lead to the development of selective ligands or inhibitors .

Chemical Biology and Mechanism Studies

EU-0094010 can serve as a valuable tool in chemical biology studies. By probing its effects on cellular pathways and molecular targets, researchers gain insights into biological processes. Investigating its mechanism of action helps unravel fundamental biological questions .

Materials Science and Nanotechnology

The unique sulfur-containing moiety in EU-0094010 may find applications in materials science. Researchers are exploring its use in nanomaterials, sensors, or catalysis. Its structural features could contribute to novel materials with specific properties .

properties

IUPAC Name

3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-2-13-7-3-4-10-20(13)11-6-12-21-16(22)14-8-5-9-18-15(14)19-17(21)23/h5,8-9,13H,2-4,6-7,10-12H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDSZBZPFOTAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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